Suberanilic Acid
Overview
Description
Synthesis Analysis
The synthesis of suberanilic acid involves practical and efficient methodologies. One approach includes the synthesis from the methyl ester of suberanilic acid, providing a high yield and purity with a simple purification process (Stowell, Huot, & Van Voast, 1995). Another method focuses on the photochemical deoxygenative hydroalkylation of unactivated alkenes with carboxylic acid derivatives, showcasing a novel mechanism using thiol as a nucleophilic catalyst, which is instrumental in the scalable synthesis of suberanilic acid (Majhi et al., 2023).
Scientific Research Applications
Gene Delivery : Suberanilic acid plays a crucial role in developing synthetic materials for gene delivery, which could be applied in treating diseases like cancer and infectious diseases (Lostalé‐Seijo & Montenegro, 2018).
Corneal Fibrosis Treatment in Dogs : Suberanilohydroxamic acid (SAHA), a derivative of Suberanilic acid, has shown effectiveness in inhibiting corneal fibrosis in dogs, providing a model for studying this condition in large animals (Gronkiewicz et al., 2016).
Cancer Cell Treatment : N-hydroxy-N'-phenyloctanediamide, a derivative of Suberanilic acid, is a potent inhibitor of cell proliferation and can induce changes in cell morphology to resemble nonmalignant cells, especially in prostate cancer cells (Stowell et al., 1995).
Environmental Analysis : Suberanilic acid is used for determining alkyllead species and lead(II) compounds in sediment and biological samples, with effective detection limits (Chau et al., 1984).
Cell Differentiation Agent : Suberanilic acid is a potent cytodifferentiating agent, which can be synthesized from its monoester. This has implications in cellular differentiation research (Desai et al., 2000).
Neurodegenerative Disease Treatment : Suberanilic acid derivatives in the form of retinoic acid-loaded polymeric nanoparticles can induce neuronal differentiation of neural stem cells in the subventricular zone of the brain. This suggests potential applications in treating neurodegenerative diseases (Santos et al., 2012).
Future Directions
The use of Suberanilic Acid in the synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase represents a green and cost-efficient approach . This process was successfully applied for the preparation of a key intermediate of SAHA synthesis . This work provides an important foundation for further investigations into the targeted release of KDAC inhibitors in hypoxic tumors .
properties
IUPAC Name |
8-anilino-8-oxooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDAFSGJPGLGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429494 | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suberanilic Acid | |
CAS RN |
149648-52-2 | |
Record name | Suberanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suberanilic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUBERANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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